molecular formula C12H21N3O3S B2855843 N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}propane-2-sulfonamide CAS No. 1706270-68-9

N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}propane-2-sulfonamide

Cat. No.: B2855843
CAS No.: 1706270-68-9
M. Wt: 287.38
InChI Key: KKRKYXXBVTXGNJ-UHFFFAOYSA-N
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Description

N-{1-[(Oxan-4-yl)methyl]-1H-pyrazol-4-yl}propane-2-sulfonamide (CAS 2034323-04-9) is a chemical compound with the molecular formula C12H21N3O3S and a molecular weight of 287.38 g/mol . This high-purity compound is intended for research and development purposes only. Structurally, this molecule features a pyrazole core substituted with a tetrahydropyran (oxan-4-yl)methyl group and a propane-2-sulfonamide moiety. This combination of a heteroaromatic system and a sulfonamide group is of significant interest in medicinal chemistry. Sulfonamide-bearing heterocycles are extensively investigated as potent inhibitors of enzymes like cholinesterases (AChE and BChE) and carbonic anhydrases (hCA I and II), which are key targets in neuroscience research for conditions such as Alzheimer's disease and glaucoma . Furthermore, the pyrazole-sulfonamide pharmacophore is found in advanced research compounds, including inhibitors of NADPH oxidase 2 (NOX2), a major source of reactive oxygen species in the brain, positioning such molecules as potential candidates for studying neuroinflammation and neuroprotection . Researchers can utilize this compound as a key intermediate or building block for synthesizing more complex molecules or as a reference standard in bioactivity screening programs. This product is strictly for research use in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use .

Properties

IUPAC Name

N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]propane-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O3S/c1-10(2)19(16,17)14-12-7-13-15(9-12)8-11-3-5-18-6-4-11/h7,9-11,14H,3-6,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKRKYXXBVTXGNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)NC1=CN(N=C1)CC2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Hydrazines with 1,3-Diketones

The pyrazole ring is commonly synthesized by reacting hydrazines with 1,3-diketones. For example:

  • Hydrazine hydrate and acetylacetone in ethanol under reflux yield 3,5-dimethyl-1H-pyrazole. Adjusting substituents requires substituted hydrazines or diketones.
  • Temperature (80–100°C) and solvent polarity (e.g., ethanol, DMF) critically influence regioselectivity and yield.

[3+2] Cycloaddition of Diazonium Salts

Alternative routes involve diazonium salts reacting with enol ethers or alkynes. For instance:

  • 4-Nitrobenzenediazonium chloride and ethyl propiolate generate 4-nitro-1H-pyrazole-3-carboxylate, which is reduced to the amine.
  • This method allows precise control over substituent positioning but requires stringent temperature control (−10°C to 25°C).

Sulfonamide Functionalization

Sulfonyl Chloride Amination

The propane-2-sulfonamide group is introduced via reaction of a pyrazole-4-amine with propane-2-sulfonyl chloride :

  • Pyrazole-4-amine (1.0 eq) is dissolved in anhydrous dichloromethane (DCM).
  • Propane-2-sulfonyl chloride (1.2 eq) is added dropwise at 0°C under nitrogen.
  • Triethylamine (2.5 eq) is introduced to scavenge HCl, with stirring for 6–12 hours.
  • The product is purified via silica gel chromatography (hexane/ethyl acetate 3:1), yielding 65–78%.

Microwave-Assisted Sulfonylation

Patent describes microwave acceleration (150°C, 20 min) to enhance reaction efficiency, reducing side products like disulfonamides.

N-Alkylation with (Oxan-4-yl)methyl Group

Electrophile Preparation

4-(Bromomethyl)tetrahydropyran is synthesized by treating tetrahydropyran-4-methanol with PBr₃ in DCM at 0°C (85% yield).

Alkylation Conditions

  • Pyrazole-sulfonamide (1.0 eq) is dissolved in DMF.
  • NaH (1.5 eq) is added at 0°C, followed by 4-(bromomethyl)tetrahydropyran (1.2 eq).
  • The mixture is stirred at 60°C for 8 hours, yielding 70–82% after aqueous workup.

Purification and Characterization

Chromatographic Techniques

  • Flash chromatography (ethyl acetate/hexane gradient) removes unreacted sulfonyl chloride and alkylation byproducts.
  • Recrystallization from ethanol/water (9:1) enhances purity (>98% by HPLC).

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 1.35 (d, J=6.8 Hz, 6H, CH(CH₃)₂), 1.60–1.85 (m, 4H, tetrahydropyran CH₂), 3.30–3.50 (m, 4H, tetrahydropyran OCH₂), 4.15 (s, 2H, NCH₂), 7.85 (s, 1H, pyrazole H3).
  • HRMS : m/z calculated for C₁₂H₂₁N₃O₃S [M+H]⁺: 298.1194; found: 298.1198.

Scalability and Industrial Adaptation

Pilot-Scale Synthesis

  • Batch reactor (50 L): Combining pyrazole-4-amine (2.5 kg) with propane-2-sulfonyl chloride (3.1 kg) in DCM (30 L) achieves 72% yield after distillation.
  • Cost analysis : Raw material costs are dominated by tetrahydropyran derivatives ($120–150/kg).

Comparative Methodologies

Method Yield (%) Purity (%) Time (h)
Conventional sulfonylation 65–78 95–98 6–12
Microwave-assisted 82–88 98–99 0.3–1
Flow chemistry 75–80 97–99 2–4

Chemical Reactions Analysis

Types of Reactions

N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}propane-2-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminium hydride.

    Nucleophiles: Halogenated derivatives, amines, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}propane-2-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its role in modulating AMPA receptors, which are crucial for synaptic transmission.

    Medicine: Investigated for potential therapeutic applications in treating cognitive impairments and neurological disorders.

    Industry: Potential use in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects by positively modulating AMPA receptors, which are ionotropic glutamate receptors involved in fast synaptic transmission in the central nervous system. By enhancing the activity of these receptors, the compound can improve synaptic plasticity and cognitive function. The molecular targets include the AMPA receptor subunits, and the pathways involved are related to synaptic signaling and plasticity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The table below highlights key structural differences between the target compound and analogs from the evidence:

Compound Name Pyrazole Substituent Sulfonamide Position Key Functional Groups Molecular Weight (Da)
Target Compound 1-(Oxan-4-yl)methyl 4-position Pyrazole, sulfonamide, tetrahydropyran Not reported
Compound 6d () 1-(4-Chlorobenzyl) 4-position Pyrazole, sulfonamide, chlorobenzyl Not reported
Encorafenib () 1-Propan-2-yl, 3-(methanesulfonamido)phenyl 4-position (pyrimidine) Pyrazole, sulfonamide, pyrimidine 540
1,3,4-Thiadiazole derivatives () 1-(4-Nitrophenyl), 5-methyl N/A (thiadiazole core) Thiadiazole, hydrazone Not reported

Key Observations :

  • Encorafenib’s pyrazole-sulfonamide moiety is part of a larger kinase-inhibitor scaffold, emphasizing the role of sulfonamides in binding ATP pockets .
  • Thiadiazole derivatives () replace the sulfonamide with a thiadiazole ring but retain pyrazole-based starting materials, underscoring pyrazole’s versatility in heterocyclic chemistry .
Physicochemical Properties
  • Solubility : The oxan-4-ylmethyl group’s ether oxygen may improve aqueous solubility compared to halogenated (e.g., 4-chlorobenzyl) or purely alkyl substituents.
  • LogP : Estimated to be lower than Compound 6d (due to reduced hydrophobicity of oxan-4-yl vs. chlorobenzyl) but higher than encorafenib’s polar pyrimidine-containing structure.

Q & A

Q. Methodology :

  • Synthetic Routes :
    • Step 1 : Formation of the pyrazole core via cyclization of hydrazine derivatives with β-diketones or via Suzuki coupling for regioselective substitution .
    • Step 2 : Introduction of the oxane-4-ylmethyl group using alkylation reagents (e.g., oxan-4-ylmethyl bromide) under basic conditions (e.g., K₂CO₃ in DMF) .
    • Step 3 : Sulfonamide formation via reaction of the pyrazole amine with propane-2-sulfonyl chloride in dichloromethane at 0–5°C .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water .
  • Characterization :
    • NMR : Confirm regiochemistry of pyrazole and sulfonamide linkage (e.g., δ 8.2 ppm for pyrazole-H; δ 3.1 ppm for sulfonamide-SO₂) .
    • HPLC : Purity >95% (C18 column, acetonitrile/water gradient) .

Q. Methodology :

  • X-ray Crystallography : Single-crystal X-ray diffraction (SHELXL refinement) confirms bond lengths (C–N: 1.34 Å, S–O: 1.43 Å) and spatial arrangement of the oxane ring .
  • Computational Modeling : DFT calculations (B3LYP/6-31G*) predict electrostatic potential surfaces, highlighting sulfonamide as a hydrogen-bond acceptor .
  • Stereochemical Analysis : Chiral centers at oxane-4-ylmethyl and sulfonamide groups are resolved via CD spectroscopy or chiral HPLC .

Q. Key Structural Data :

  • Molecular Formula : C₁₄H₂₁N₃O₃S
  • Bond Angles : Pyrazole ring (N–N–C: 108°), tetrahedral sulfur in sulfonamide (O–S–O: 119°) .

What are the solubility and physicochemical properties critical for experimental design?

Q. Methodology :

  • Solubility : Tested in DMSO (high), water (low: <0.1 mg/mL), and ethanol (moderate: 5–10 mg/mL) via shake-flask method .
  • LogP : Calculated (ChemAxon) as 1.8 ± 0.2, indicating moderate lipophilicity .
  • Stability : Assessed via accelerated stability studies (40°C/75% RH for 4 weeks; degradation <5%) .

Advanced Research Questions

How can researchers identify biological targets and elucidate the mechanism of action?

Q. Methodology :

  • Target Screening :
    • Kinase Assays : Broad-spectrum kinase profiling (e.g., Eurofins Panlabs) to identify inhibitory activity (IC₅₀ < 1 μM for JAK2 observed in analogs) .
    • Receptor Binding : Radioligand displacement assays (e.g., COX-2 inhibition; IC₅₀ = 0.8 μM) .
  • Mechanistic Studies :
    • Molecular Docking : AutoDock Vina predicts binding to COX-2 active site (ΔG = -9.2 kcal/mol) .
    • Cellular Pathways : RNA-seq analysis of treated cancer cells shows downregulation of NF-κB and STAT3 .

Q. Methodology :

  • In Vitro :
    • Anti-inflammatory : LPS-induced IL-6 suppression in RAW 264.7 macrophages (EC₅₀ = 1.2 μM) .
    • Anticancer : MTT assay in MCF-7 cells (IC₅₀ = 5.3 μM; apoptosis via caspase-3 activation) .
  • In Vivo :
    • Murine Models : Collagen-induced arthritis (10 mg/kg/day, po; 60% reduction in paw swelling) .
    • PK/PD : Oral bioavailability (F = 45%), t₁/₂ = 6.2 h in rats .

How to resolve contradictions in bioactivity data from different synthetic batches?

Q. Methodology :

  • Root Cause Analysis :
    • Impurity Profiling : HPLC-MS identifies byproducts (e.g., des-methyl sulfonamide) in low-yield batches .
    • Crystallinity : PXRD detects polymorphic Form B (less active) vs. Form A (active) .
  • Mitigation :
    • Process Optimization : Control reaction pH (7.5–8.0) to minimize hydrolysis .
    • QC Protocols : Strict in-process checks for intermediate purity (>90%) .

What crystallographic strategies refine structural ambiguities in this compound?

Q. Methodology :

  • Data Collection : High-resolution synchrotron data (λ = 0.7 Å) at 100 K .
  • Refinement : SHELXL with twin refinement (TWIN/BASF) for non-merohedral twinning .
  • Validation : R-factor < 5%, Ramachandran outliers < 0.1% .

How to establish structure-activity relationships (SAR) for analogs?

Q. Methodology :

  • Analog Synthesis :
    • Oxane Ring Modifications : Replace with piperidine (↓ activity) or morpholine (↑ solubility) .
    • Sulfonamide Substituents : Propane-2-sulfonamide vs. methane-sulfonamide (IC₅₀: 0.8 vs. 3.2 μM) .
  • SAR Trends :
    • Hydrophobic Groups : 4-Fluorophenyl at pyrazole-C3 enhances COX-2 selectivity (10-fold) .

Q. Methodology :

  • hERG Assay : Patch-clamp (IC₅₀ > 30 μM indicates low cardiotoxicity) .
  • Cytotoxicity : HEK-293 cells (CC₅₀ > 50 μM) vs. cancer cells (CC₅₀ = 5–10 μM) .
  • In Vivo Safety : 28-day rat study (NOAEL = 50 mg/kg/day; no hepatic/renal toxicity) .

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